MNP-GAL

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

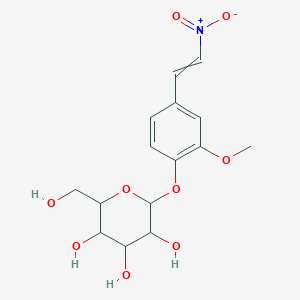

Molekularformel |

C15H19NO9 |

|---|---|

Molekulargewicht |

357.31 g/mol |

IUPAC-Name |

2-(hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C15H19NO9/c1-23-10-6-8(4-5-16(21)22)2-3-9(10)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3 |

InChI-Schlüssel |

VLHYYNTWHBRKNT-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

MNP-GAL: A Technical Guide to a Targeted Nanoparticle System for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MNP-GAL, or galactose-functionalized magnetic nanoparticles, represent a sophisticated and promising platform for targeted drug delivery, particularly for the treatment of hepatocellular carcinoma (HCC). This technical guide provides an in-depth overview of the core principles of this compound, including its mechanism of action, synthesis, and key experimental data. By leveraging the specific biological interaction between galactose and the asialoglycoprotein receptor (ASGPR) highly expressed on hepatocyte surfaces, this compound facilitates the selective delivery of therapeutic payloads to liver cells, enhancing efficacy while minimizing off-target toxicity. This document details the underlying science, presents quantitative data in a structured format, outlines experimental protocols, and provides visual representations of critical pathways and workflows.

Core Concept and Mechanism of Action

This compound is a composite nanoparticle system consisting of a superparamagnetic iron oxide (SPIO) core coated with a biocompatible shell that is functionalized with galactose ligands. This design enables a dual functionality: the magnetic core allows for potential guidance by an external magnetic field and visualization via Magnetic Resonance Imaging (MRI), while the galactose shell acts as a targeting moiety for liver cells.

The primary mechanism of action relies on the specific recognition of galactose by the asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes.[1][2][3][4][5] This ligand-receptor interaction triggers receptor-mediated endocytosis, leading to the internalization of the this compound into the hepatocyte.[5][6][7][8] Once inside the cell, the nanoparticle can release its therapeutic cargo, such as the chemotherapeutic drug doxorubicin (B1662922) (DOX). The released drug then exerts its cytotoxic effects, primarily through the induction of apoptosis. This targeted delivery mechanism increases the drug concentration at the tumor site, thereby enhancing its therapeutic index and reducing systemic side effects.[6][9]

Signaling Pathway of this compound Mediated Apoptosis

When loaded with doxorubicin, this compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. Upon release from the nanoparticle, doxorubicin intercalates into the DNA, leading to DNA damage and the activation of a signaling cascade that culminates in programmed cell death. This process involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[10] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which activates caspase-9, the initiator caspase in this pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[2][10][11][12]

Data Presentation

Physicochemical Properties of this compound

| Parameter | Value | Reference(s) |

| Core Material | Superparamagnetic Iron Oxide (Fe₃O₄) | [13][14] |

| Hydrodynamic Diameter | 100 - 250 nm | [3][6] |

| Surface Charge (Zeta Potential) | Positive (in acidic medium) | [3] |

| Targeting Ligand | Galactose | [5][6] |

| Common Payload | Doxorubicin (DOX) | [2][6] |

Drug Loading and Release Characteristics

| Parameter | Value | Reference(s) |

| Drug Loading Capacity (DOX) | ~20% (w/w) | [6] |

| Drug Loading Efficiency | 3.5 - 19.1% | [15] |

| Release Profile | Sustained, pH-responsive (faster at lower pH) | [9][16] |

In Vitro and In Vivo Efficacy

| Parameter | Finding | Reference(s) |

| Cellular Uptake | Significantly higher in ASGPR-positive HepG2 cells compared to ASGPR-negative cells. | [1][5][6] |

| In Vitro Cytotoxicity (IC₅₀) | Lower IC₅₀ for DOX-loaded this compound compared to free DOX in HepG2 cells. | [9] |

| Tumor Volume Reduction (in vivo) | Sustained reduction in tumor volume in HCC-bearing mouse models. | [6] |

| Biodistribution | High accumulation in the liver, with a hepatocyte-to-non-parenchymal cell ratio of up to 85:15. | [4][6][17] |

Experimental Protocols

Synthesis and Functionalization of this compound

This protocol describes a general method for the synthesis of this compound based on the co-precipitation method followed by surface modification.

References

- 1. dahlmanlab.org [dahlmanlab.org]

- 2. Doxorubicin/heparin composite nanoparticles for caspase-activated prodrug chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo Biodistribution and Clearance of Magnetic Iron Oxide Nanoparticles for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of asialoglycoprotein receptor directed nanoparticles for selective delivery of curcumin derivative to hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asialoglycoprotein receptor targeted delivery of doxorubicin nanoparticles for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. ASGPR-Mediated Uptake of Multivalent Glycoconjugates for Drug Delivery in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effect of targeted magnetic nanoparticles containing 5-FU on expression of bcl-2, bax and caspase 3 in nude mice with transplanted human liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Doxorubicin-Loaded Nanoparticle Treatment Enhances Diffuse Large B-Cell Lymphoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. バイオセンシング向け磁性ナノ粒子の合成 [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | The application of drug loading and drug release characteristics of two-dimensional nanocarriers for targeted treatment of leukemia [frontiersin.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of Galactose-Conjugated Magnetic Nanoparticles (MNP-GAL)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of galactose-conjugated magnetic nanoparticles (MNP-GAL). These functionalized nanoparticles are of significant interest in the biomedical field, particularly for targeted drug delivery to hepatocytes, leveraging the specific interaction between galactose and the asialoglycoprotein receptor (ASGPR) predominantly expressed on the surface of these liver cells. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of key processes to facilitate a deeper understanding of the entire workflow from nanoparticle synthesis to their characterization.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the fabrication of the magnetic nanoparticle core, followed by surface modification to introduce functional groups, and finally, the conjugation of galactose moieties. The two most common methods for synthesizing the magnetic core are co-precipitation and thermal decomposition.

MNP Core Synthesis

The co-precipitation method is a relatively simple and scalable approach for synthesizing magnetite (Fe₃O₄) nanoparticles.[1][2] It involves the precipitation of iron ions (Fe²⁺ and Fe³⁺) in an alkaline solution.[3][4]

Experimental Protocol: Co-precipitation Synthesis of Magnetite Nanoparticles [1][5][6]

-

Precursor Solution Preparation: Prepare an aqueous solution of ferric chloride (FeCl₃·6H₂O) and ferrous chloride (FeCl₂·4H₂O) in a 2:1 molar ratio in deoxygenated water.

-

Precipitation: Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, add a basic solution, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH), dropwise to the iron salt solution while stirring vigorously. A black precipitate of magnetite (Fe₃O₄) will form. The reaction is typically carried out at room temperature or a slightly elevated temperature (e.g., 80°C).

-

Washing: Separate the magnetic nanoparticles from the solution using a strong magnet. Decant the supernatant and wash the nanoparticles multiple times with deoxygenated water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Drying: Dry the washed nanoparticles in an oven or under vacuum.

The thermal decomposition method offers better control over the size and monodispersity of the resulting nanoparticles compared to co-precipitation.[7][8] This method involves the high-temperature decomposition of an organometallic precursor in a high-boiling point organic solvent containing surfactants.[9]

Experimental Protocol: Thermal Decomposition Synthesis of Iron Oxide Nanoparticles [10]

-

Precursor Preparation: Prepare an iron-oleate complex by reacting an iron salt (e.g., iron(III) chloride) with sodium oleate.

-

Reaction Setup: In a three-neck flask equipped with a condenser, thermometer, and nitrogen inlet, add a high-boiling point solvent (e.g., 1-octadecene) and a surfactant (e.g., oleic acid).

-

Decomposition: Heat the mixture to a high temperature (e.g., 320°C) under a nitrogen atmosphere. Inject the iron-oleate precursor into the hot solvent. The color of the solution will change, indicating the formation of nanoparticles. The reaction time and temperature can be varied to control the particle size.

-

Purification: Cool the reaction mixture to room temperature. Add a non-solvent (e.g., ethanol) to precipitate the nanoparticles. Separate the nanoparticles by centrifugation or magnetic separation, and wash them multiple times with a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethanol).

-

Drying: Dry the purified nanoparticles under vacuum.

Surface Functionalization

To conjugate galactose molecules, the surface of the MNPs needs to be modified to introduce suitable functional groups, typically amine groups. A common approach is to coat the MNPs with a layer of silica (B1680970), which can then be functionalized with an aminosilane.

Experimental Protocol: Silica Coating and Amine Functionalization [11][12]

-

Silica Coating (Stöber Method): Disperse the synthesized MNPs in a mixture of ethanol and water. Add tetraethyl orthosilicate (B98303) (TEOS) and a catalyst, such as ammonium hydroxide. Allow the reaction to proceed for several hours with stirring to form a silica shell (MNP@SiO₂).

-

Amine Functionalization: To the MNP@SiO₂ dispersion, add an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES). Continue the reaction for several hours to graft amine groups onto the silica surface, resulting in aminated nanoparticles (MNP@SiO₂-NH₂).

-

Washing and Purification: Wash the functionalized nanoparticles multiple times with ethanol and water to remove excess reagents. Separate the particles by magnetic separation or centrifugation.

Galactose Conjugation

The final step is to covalently attach galactose molecules to the aminated surface of the nanoparticles. A common method for this is carbodiimide-mediated coupling using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Experimental Protocol: EDC/NHS Coupling of Galactose

-

Activation of Galactose: Dissolve a galactose derivative containing a carboxylic acid group (e.g., D-galactonic acid) in a suitable buffer (e.g., MES buffer, pH 6.0). Add EDC and NHS to activate the carboxyl groups.

-

Conjugation: Add the aminated nanoparticles (MNP@SiO₂-NH₂) to the activated galactose solution. Allow the reaction to proceed for several hours at room temperature with gentle mixing.

-

Purification: Separate the this compound conjugates by magnetic separation. Wash the particles extensively with buffer and water to remove any unconjugated galactose and coupling reagents.

-

Storage: Resuspend the final this compound product in a suitable buffer for storage.

Characterization Techniques

A comprehensive characterization of this compound is essential to ensure their quality and suitability for biomedical applications. The following techniques are commonly employed:

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology, size, and size distribution of the nanoparticles.[13][14]

Experimental Protocol: TEM Sample Preparation [15][16][17]

-

Dispersion: Disperse a small amount of the nanoparticle powder in a suitable solvent (e.g., ethanol or water) and sonicate for a few minutes to break up agglomerates.

-

Grid Preparation: Place a drop of the nanoparticle dispersion onto a carbon-coated copper grid.

-

Drying: Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp.

-

Imaging: Observe the grid under the TEM to obtain images of the nanoparticles. For magnetic nanoparticles, it is important to ensure they are well-dispersed on the grid to avoid issues with the microscope's magnetic lenses.

Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.[18][19]

Experimental Protocol: DLS Measurement [20][21][22]

-

Sample Preparation: Prepare a dilute, homogenous suspension of the nanoparticles in a suitable solvent (typically water or a buffer). The concentration should be optimized to avoid multiple scattering effects.

-

Measurement: Transfer the sample to a clean cuvette and place it in the DLS instrument. Set the measurement parameters, including temperature, solvent viscosity, and refractive index.

-

Data Analysis: The instrument software will analyze the fluctuations in scattered light intensity to determine the particle size distribution.

Vibrating Sample Magnetometry (VSM)

VSM is used to determine the magnetic properties of the nanoparticles, such as saturation magnetization (Ms), remanence (Mr), and coercivity (Hc).[23][24] For biomedical applications, superparamagnetic behavior (zero coercivity and remanence) is often desired.[25]

Experimental Protocol: VSM Analysis [26][27]

-

Sample Preparation: A known mass of the dried nanoparticle powder is packed into a sample holder.

-

Measurement: The sample is placed in the VSM, and an external magnetic field is applied and swept from a positive maximum to a negative maximum and back. The magnetic moment of the sample is measured as a function of the applied field.

-

Data Analysis: A hysteresis loop is generated, from which the key magnetic parameters can be determined.

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the magnetic core.[28][29] The average crystallite size can also be estimated from the peak broadening using the Scherrer equation.[30][31]

Experimental Protocol: XRD Analysis [32]

-

Sample Preparation: A sufficient amount of the dried nanoparticle powder is placed on a sample holder.

-

Measurement: The sample is irradiated with X-rays at various angles (2θ), and the diffraction pattern is recorded.

-

Data Analysis: The positions and intensities of the diffraction peaks are compared to standard diffraction patterns (e.g., from the JCPDS database) to identify the crystal phase (e.g., magnetite or maghemite). The Scherrer equation (D = Kλ / (β cosθ)) is applied to the most intense diffraction peak to estimate the average crystallite size (D), where K is the Scherrer constant, λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the peak, and θ is the Bragg angle.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to confirm the presence of the silica coating, amine functional groups, and conjugated galactose molecules on the nanoparticle surface by identifying their characteristic vibrational modes.[33][34]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The dried nanoparticle sample is mixed with potassium bromide (KBr) powder and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

Measurement: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.

-

Data Analysis: The absorption peaks in the spectrum are assigned to specific functional groups to confirm the surface modifications.[35][36]

Data Presentation

Table 1: Comparison of MNP Synthesis Methods

| Synthesis Method | Typical Size Range (nm) | Size Distribution | Crystallinity | Magnetic Properties (Saturation Magnetization) | Advantages | Disadvantages |

| Co-precipitation | 10 - 100 | Polydisperse | Moderate | 30 - 60 emu/g | Simple, scalable, cost-effective[2][37] | Poor control over size and shape, potential for oxidation[37] |

| Thermal Decomposition | 5 - 30 | Monodisperse | High | 40 - 80 emu/g | Excellent control over size and shape, high crystallinity[2][7][8] | Requires high temperatures, organic solvents, and complex precursors[2][37] |

Table 2: Typical Characterization Data for this compound

| Characterization Technique | Parameter | Typical Values |

| TEM | Core Diameter | 10 - 20 nm |

| Overall Diameter (with coating) | 20 - 50 nm | |

| DLS | Hydrodynamic Diameter | 50 - 150 nm |

| Polydispersity Index (PDI) | < 0.3 | |

| VSM | Saturation Magnetization (Ms) | 30 - 70 emu/g |

| Coercivity (Hc) | ~ 0 Oe (superparamagnetic) | |

| XRD | Crystal Phase | Magnetite (Fe₃O₄) or Maghemite (γ-Fe₂O₃) |

| Crystallite Size (Scherrer) | 8 - 18 nm | |

| Zeta Potential | MNP@SiO₂-NH₂ | Positive |

| This compound | Near-neutral or slightly negative |

Visualizations

Synthesis and Functionalization Workflow

Caption: Workflow for the synthesis and functionalization of this compound.

This compound Targeting of Hepatocytes

Caption: this compound targeting of hepatocytes via the asialoglycoprotein receptor.[38][39][40][41][42]

Characterization Workflow

Caption: Workflow for the comprehensive characterization of this compound.

References

- 1. Synthesis and characterization of magnetite nanoparticles by co-precipitation method coated with biocompatible compounds and evaluation of in-vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on Recent Progress in Magnetic Nanoparticles: Synthesis, Characterization, and Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. my.che.utah.edu [my.che.utah.edu]

- 5. Co-precipitation in aqueous solution synthesis of magnetite nanoparticles using iron(III) salts as precursors - Arabian Journal of Chemistry [arabjchem.org]

- 6. scispace.com [scispace.com]

- 7. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Unravelling the Thermal Decomposition Parameters for The Synthesis of Anisotropic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Facile Fabrication and Characterization of Amine-Functional Silica Coated Magnetic Iron Oxide Nanoparticles for Aqueous Carbon Dioxide Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immobilization of Magnetic Nanoparticles onto Amine-Modified Nano-Silica Gel for Copper Ions Remediation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ultramicrotomy preparation of magnetic nanoparticles for transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preparation and characterization of superparamagnetic iron oxide nanoparticles for magnetically guided drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]

- 17. researchgate.net [researchgate.net]

- 18. wyatt.com [wyatt.com]

- 19. researchgate.net [researchgate.net]

- 20. horiba.com [horiba.com]

- 21. solids-solutions.com [solids-solutions.com]

- 22. scholarworks.uark.edu [scholarworks.uark.edu]

- 23. fbt.tums.ac.ir [fbt.tums.ac.ir]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. ijnnonline.net [ijnnonline.net]

- 28. vat.ft.tul.cz [vat.ft.tul.cz]

- 29. researchgate.net [researchgate.net]

- 30. slujst.com.ng [slujst.com.ng]

- 31. d-nb.info [d-nb.info]

- 32. pubs.aip.org [pubs.aip.org]

- 33. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles [mdpi.com]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. ijcrt.org [ijcrt.org]

- 38. Hepatocyte Specific Drug Targeting | Departement Pharmazeutische Wissenschaften | Universität Basel [pharma.unibas.ch]

- 39. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 40. dahlmanlab.org [dahlmanlab.org]

- 41. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. pubs.acs.org [pubs.acs.org]

A Technical Guide to Galactose-Functionalized Magnetic Nanoparticles (MNP-GAL) for Targeted Drug Delivery

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Magnetism and Glycotargeting

The pursuit of targeted drug delivery systems, often likened to Paul Ehrlich's concept of a "magic bullet," aims to maximize therapeutic efficacy at the site of disease while minimizing off-target toxicity.[1] Magnetic nanoparticles (MNPs) have emerged as a versatile platform for this purpose, offering unique advantages such as navigability under an external magnetic field, utility as contrast agents in Magnetic Resonance Imaging (MRI), and the ability to generate localized heat for hyperthermia therapy.[2][3][4] To achieve cellular specificity, these MNPs can be functionalized with targeting ligands that recognize and bind to unique receptors overexpressed on the surface of target cells.

This technical guide focuses on the fundamentals of a particularly promising system: Galactose-functionalized Magnetic Nanoparticles (MNP-GAL) . This platform combines a magnetic iron oxide core with a galactose-based shell, designed to target the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This makes this compound an exceptional candidate for delivering therapeutics to the liver, particularly for treating hepatocellular carcinoma (HCC) and other liver diseases. We will delve into the core principles, synthesis, mechanism of action, experimental evaluation, and key quantitative parameters of the this compound system.

Core Components and Synthesis

The this compound system is a multi-component nanostructure, typically consisting of a magnetic core, a biocompatible coating, and the galactose targeting ligand.

2.1 Magnetic Core The most common core materials are iron oxides, such as magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃), owing to their superparamagnetic properties, biocompatibility, and ease of synthesis.[5][6] Superparamagnetism—a state where nanoparticles exhibit magnetic behavior only in the presence of an external magnetic field—is crucial for in vivo applications to prevent aggregation in the absence of a guiding field.[5]

2.2 Biocompatible Coating A coating is essential to stabilize the MNP core, prevent aggregation, reduce toxicity, and provide functional groups for conjugating ligands and drugs.[7][8] Common coating materials include silica, dextran, and various polymers like polystyrene sulfonic acid (PSS).[6][9][10] For this compound, an amino-silane coating is often used to provide amine groups for subsequent galactose conjugation.[9]

2.3 Galactose Ligand Galactose serves as the active targeting moiety. It specifically binds to the asialoglycoprotein receptor (ASGPR), a C-type lectin receptor highly expressed on mammalian hepatocytes. This binding interaction facilitates highly efficient and specific cellular uptake via receptor-mediated endocytosis.

Synthesis Workflow

The synthesis of this compound is a multi-step process involving the preparation of the core, surface coating, and finally, ligand conjugation.

References

- 1. Targeted Drug Delivery — From Magic Bullet to Nanomedicine: Principles, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Magnetic Nanoparticle Facilitated Drug Delivery for Cancer Therapy with Targeted and Image-Guided Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Magnetic nanoparticles in cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Magnetic Nanoparticles: Synthesis, Characterization, and Their Use in Biomedical Field [mdpi.com]

- 6. Synthesis and characterization of magnetic nanoparticles coated with polystyrene sulfonic acid for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and fabrication of magnetic nanoparticles for targeted drug delivery and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Magnetic Nanoparticles: New Perspectives in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Galactose-functionalized magnetic iron-oxide nanoparticles for enrichment and detection of ricin toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multifunctional magnetic nanoparticles elicit anti-tumor immunity in a mouse melanoma model - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Biological Landscape of Galactose-Functionalized Magnetic Nanoparticles (MNP-GAL): A Technical Guide to Biocompatibility and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactose-functionalized magnetic nanoparticles (MNP-GAL) represent a promising platform for targeted drug delivery, diagnostics, and theranostics. The addition of galactose moieties to the surface of magnetic nanoparticles is designed to leverage the overexpression of specific galactose-binding receptors, such as the asialoglycoprotein receptor (ASGR) on hepatocytes and various cancer cells, to achieve cell- and tissue-specific targeting.[1] However, the successful translation of this compound from benchtop to bedside hinges on a thorough understanding of their biocompatibility and potential toxicity. This technical guide provides an in-depth analysis of the current understanding of this compound biocompatibility and toxicity, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

The interaction of nanoparticles with biological systems is multifaceted, with surface functionalization playing a critical role in determining the ultimate biocompatibility and toxicity profile.[2][3] While bare magnetic nanoparticles can exhibit dose- and time-dependent cytotoxicity, surface coatings are employed to enhance stability, reduce agglomeration, and improve biocompatibility.[4] The galactose ligand, in this context, not only serves as a targeting agent but also modulates the interaction of the nanoparticle with the immune system and other biological components.

Quantitative Data on Biocompatibility and Toxicity

The following tables summarize the available quantitative data on the biocompatibility and toxicity of galactose-functionalized nanoparticles. It is important to note that much of the existing research has been conducted on various types of nanoparticles, and data specifically for this compound is still emerging. Therefore, data from other galactose-functionalized nanoparticle systems are included to provide a broader perspective.

Table 1: In Vitro Cytotoxicity of Galactose-Functionalized Nanoparticles

| Nanoparticle System | Cell Line | Assay | Concentration | Incubation Time (h) | Cell Viability (%) | IC50 | Reference |

| GA-Se@DOX | HepG2 | MTT | 10 µg/mL (DOX equiv.) | 48 | ~40% | Not specified | [1] |

| Uncoated CoFe2O4 | 3T3-L1 | MTT | 5 µg/mL | Not specified | 46.4% | Not specified | [4] |

| PEG Coated CoFe2O4 | 3T3-L1 | MTT | 5 µg/mL | Not specified | 92.5% | Not specified | [4] |

| PVA Coated CoFe2O4 | 3T3-L1 | MTT | 5 µg/mL | Not specified | 82.7% | Not specified | [4] |

Table 2: Inflammatory Response to Galactose-Functionalized Nanoparticles

| Nanoparticle System | Cell Type | Cytokine Measured | Treatment | Result | Reference |

| Galactose-functionalized polyanhydride nanoparticles | Alveolar Macrophages | IL-1β | Nanoparticle stimulation (48h) | No significant increase compared to non-functionalized nanoparticles | [5] |

| Galactose-functionalized polyanhydride nanoparticles | Alveolar Macrophages | TNF-α | Nanoparticle stimulation (48h) | No significant increase compared to non-functionalized nanoparticles | [5] |

| Galactose-functionalized polyanhydride nanoparticles | Alveolar Macrophages | IL-6 | Nanoparticle stimulation (48h) | No significant increase compared to non-functionalized nanoparticles | [5] |

| Galactose-functionalized polyanhydride nanoparticles | Alveolar Macrophages | IL-12p40 | Nanoparticle stimulation (48h) | Diminished secretion compared to non-functionalized nanoparticles | [5] |

Table 3: In Vivo Biodistribution of Nanoparticles (General)

| Nanoparticle System | Animal Model | Time Post-Injection | Organ with Highest Accumulation | Organ with Secondary Accumulation | Reference |

| T-cell membrane-coated PLGA NPs | Melanoma tumor model mice | 2, 4, 6 h | Tumor | Liver | [6] |

| 28 nm nanogels | Human mammary carcinoma mice | 6 h | Liver (45% ID) | Tumor | [7] |

| 50 nm nanogels | Human mammary carcinoma mice | 6 h | Liver (42% ID) | Tumor | [7] |

| 80 nm nanogels | Human mammary carcinoma mice | 6 h | Liver (44% ID) | Tumor | [7] |

| 135 nm nanogels | Human mammary carcinoma mice | 0 h | Liver (42% ID) | Tumor | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biocompatibility and toxicity data. Below are generalized protocols for key experiments cited in the literature for the evaluation of functionalized nanoparticles.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., HepG2, 3T3-L1) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Nanoparticle Treatment: Prepare serial dilutions of the this compound in a complete cell culture medium. Replace the existing medium with the nanoparticle-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Cytokine Quantification by ELISA

This assay is used to measure the production of pro-inflammatory or anti-inflammatory cytokines by immune cells in response to nanoparticle exposure.

-

Cell Culture: Culture immune cells (e.g., macrophages) in a 24-well plate.

-

Nanoparticle Stimulation: Treat the cells with this compound at various concentrations for a specific duration (e.g., 24 or 48 hours). Include a positive control (e.g., lipopolysaccharide - LPS) and a negative control (untreated cells).

-

Supernatant Collection: After incubation, centrifuge the cell culture plates to pellet the cells and collect the supernatant.

-

ELISA Procedure: Perform the ELISA for the target cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions for the specific ELISA kit.

-

Data Analysis: Generate a standard curve using recombinant cytokine standards and determine the concentration of the cytokine in the samples from the standard curve.

In Vivo Biodistribution Study

This type of study determines the organ and tissue distribution of nanoparticles after administration to an animal model.

-

Nanoparticle Labeling: Label the this compound with a suitable imaging agent (e.g., a near-infrared fluorescent dye or a radionuclide) for in vivo tracking.

-

Animal Model: Use an appropriate animal model (e.g., mice or rats) and inject the labeled this compound via the desired route of administration (e.g., intravenous).

-

In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), perform whole-body imaging of the animals using a suitable imaging modality (e.g., fluorescence imaging or SPECT/PET).

-

Ex Vivo Organ Analysis: After the final imaging time point, euthanize the animals and harvest the major organs (liver, spleen, lungs, kidneys, heart, brain, etc.).

-

Quantification: Measure the signal (e.g., fluorescence intensity or radioactivity) in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the cellular uptake and subsequent biological effects of this compound is critical for their rational design and safe application.

Cellular Uptake of this compound

The galactose functionalization of MNPs is intended to facilitate their uptake by cells expressing galactose-specific receptors, primarily the asialoglycoprotein receptor (ASGR) and macrophage galactose-type lectin (MGL).[1][8] This receptor-mediated endocytosis is a key mechanism for targeted delivery.

Caption: Cellular uptake pathway of this compound via receptor-mediated endocytosis.

Experimental Workflow for Biocompatibility Assessment

A systematic approach is necessary to evaluate the biocompatibility of this compound, progressing from in vitro characterization to in vivo studies.

Caption: A typical experimental workflow for assessing this compound biocompatibility.

Signaling Pathway of Inflammatory Response

The interaction of nanoparticles with immune cells, such as macrophages, can trigger inflammatory signaling pathways. While galactose functionalization may modulate this response, it is crucial to understand the potential for cytokine induction.

Caption: A simplified signaling pathway for MNP-induced inflammatory response.

Conclusion

The biocompatibility and toxicity of this compound are critical determinants of their potential for clinical translation. Current evidence suggests that galactose functionalization can be a viable strategy for targeted delivery, and like other surface modifications, it influences the biological response to the nanoparticle core. While in vitro studies provide valuable initial insights, comprehensive in vivo evaluations of biodistribution, long-term fate, and potential chronic toxicity are imperative. The experimental protocols and pathways outlined in this guide provide a framework for the systematic evaluation of this compound, paving the way for the development of safe and effective nanomedicines. Further research focusing specifically on this compound is needed to build a more complete and nuanced understanding of their biological interactions.

References

- 1. Galactose-modified selenium nanoparticles for targeted delivery of doxorubicin to hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biodistribution Analysis of NIR-Labeled Nanogels using In Vivo FMT Imaging in Triple Negative Human Mammary Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

MNP-GAL interaction with cellular structures

An In-depth Technical Guide to the Interaction of Galactose-Functionalized Magnetic Nanoparticles (MNP-GAL) with Cellular Structures

Introduction

Galactose-functionalized magnetic nanoparticles (this compound) represent a highly promising class of nanomaterials for targeted drug delivery, diagnostics, and therapeutic applications.[1] Comprising a magnetic core, typically iron oxide (Fe₂O₃ or Fe₃O₄), these nanoparticles are surface-functionalized with galactose moieties.[2][3] This design leverages the unique magnetic properties of the core for external manipulation and detection, while the galactose ligands facilitate specific targeting to cells expressing galactose-binding receptors, most notably the asialoglycoprotein receptor (ASGPR).[4][5][6] The ASGPR is abundantly expressed on the surface of hepatocytes, making this compound an exceptional candidate for liver-targeted therapies.[6][7] This guide provides a comprehensive technical overview of the synthesis, characterization, and cellular interaction dynamics of this compound, intended for researchers and professionals in nanomedicine and drug development.

Core Interaction Mechanism: ASGPR-Mediated Endocytosis

The primary mechanism governing the cellular uptake of this compound in specific cell types, such as hepatocytes, is receptor-mediated endocytosis (RME) via the ASGPR.[4][5] The ASGPR is a C-type lectin receptor that recognizes and binds terminal galactose and N-acetylgalactosamine residues on glycoproteins and other molecules.[4][7]

The interaction proceeds through several key steps:

-

Binding/Adhesion : The galactose ligands on the MNP surface multivalently bind to ASGPRs on the plasma membrane. This multivalent interaction significantly increases the binding affinity (avidity) compared to single ligand-receptor interactions.[7][8]

-

Internalization : Upon binding, the this compound/ASGPR complexes cluster in clathrin-coated pits. These pits invaginate and pinch off from the membrane to form intracellular clathrin-coated vesicles, a process that is energy-dependent.[5][6][9]

-

Intracellular Trafficking : The vesicles shed their clathrin coat and mature into early endosomes. Within the acidic environment of the endosome, the this compound complex dissociates from the ASGPRs, which are then recycled back to the cell surface. The nanoparticles are subsequently trafficked to late endosomes and eventually lysosomes for degradation.[10][11] A critical challenge and area of research is designing nanoparticles that can escape the endo-lysosomal pathway to deliver their cargo to the cytoplasm or other organelles.[11][12]

The specificity of this uptake mechanism has been demonstrated in competitive binding assays where the presence of free galactose inhibits the uptake of galactose-functionalized nanoparticles in ASGPR-expressing cells (e.g., HepG2) but not in cells lacking the receptor (e.g., A549).[13]

Factors Influencing Cellular Interaction

The efficiency of this compound uptake and its subsequent biological effects are dictated by a combination of nanoparticle properties and the cellular environment.

-

Size and Shape : Nanoparticle size is a critical determinant of cellular uptake. Several studies suggest an optimal size of approximately 50 nm for the highest uptake efficiency, though this can be cell-type dependent.[14] The shape also influences internalization dynamics.

-

Surface Properties :

-

Ligand Density : A higher density of galactose ligands on the nanoparticle surface can enhance binding avidity to ASGPRs, leading to increased uptake.[7]

-

Surface Charge : The zeta potential, or surface charge, affects the nanoparticle's stability in biological media and its interaction with the negatively charged cell membrane. Positively charged nanoparticles often show higher non-specific uptake due to electrostatic interactions but may also exhibit greater toxicity.[15][16]

-

Coating : The choice of coating material (e.g., silica, PEG) used to stabilize the magnetic core and attach the galactose ligands is crucial. The coating influences colloidal stability, biocompatibility, and can prevent non-specific protein adsorption (opsonization), which would otherwise lead to clearance by the reticuloendothelial system (RES).[3][17]

-

Downstream Cellular Effects & Toxicity

Following internalization, this compound can elicit a range of biological responses, from desired therapeutic actions to unintended toxicity.

-

Therapeutic Action : If carrying a drug, the nanoparticle must release its payload. This can be triggered by the acidic environment of the lysosome or other specific cellular cues. For applications like magnetic hyperthermia, an external alternating magnetic field is applied to heat the internalized nanoparticles, inducing localized cell death.[1]

-

Cytotoxicity : The toxicity of this compound is dose- and time-dependent.[18] High concentrations can lead to:

-

Oxidative Stress : The iron oxide core can participate in Fenton-like reactions, generating reactive oxygen species (ROS) that damage cellular components like lipids, proteins, and DNA.[16]

-

Mitochondrial Damage : ROS production can lead to mitochondrial dysfunction, a key event in apoptosis.[16]

-

Apoptosis : Some studies have shown that galactose-coated nanoparticles can induce extrinsic apoptosis by activating caspase-8, potentially through interactions with receptors on cellular protrusions like filopodia.[19]

-

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for this compound and similar nanoparticle systems.

Table 1: Physicochemical and Binding Properties of Functionalized MNPs

| Parameter | Typical Value/Range | Significance | Citations |

|---|---|---|---|

| Core Diameter | 10 - 30 nm | Affects magnetic properties and uptake | [17] |

| Hydrodynamic Diameter | 50 - 200 nm | Influences colloidal stability and circulation time | [17] |

| Zeta Potential | -30 mV to +30 mV | Determines stability and non-specific binding | [15] |

| Galactose Loading | ~30 µg/mg of MNPs | Dictates binding affinity to ASGPR | [20] |

| Ricin Toxin Binding (as a model) | ~29 µg/mg of Gal-SiMNPs | Demonstrates ligand functionality |[20] |

Table 2: Cellular Uptake and Cytotoxicity Data

| Cell Line | Nanoparticle Type | Concentration | Result | Assay | Citations |

|---|---|---|---|---|---|

| HeLa, Jurkat | CD021110 MNPs | "Low" vs "High" | Dose-dependent increase in uptake | MPS | [21] |

| A549 | PVP-MNPs | 25 - 200 µg/mL | Concentration-dependent decrease in viability | Not specified | [18] |

| HUVECs | GoldMag MNPs (30nm) | up to 50 µg/mL | No significant toxicity observed at 24h | Not specified | [18] |

| HSC-3 | Gal:PEGamine AuNPs | Not specified | Induced caspase-8 dependent apoptosis | Caspase assay | [19] |

| HepG2, Huh7 | PEAL-Gal | Not specified | Efficient uptake and endosomal escape | TEM, Imaging |[12] |

Key Experimental Protocols

A multi-faceted approach is required to fully characterize the interaction of this compound with cellular structures.

Protocol: Quantification of Cellular Uptake by Magnetic Particle Spectroscopy (MPS)

MPS is a highly sensitive technique that specifically detects the magnetic signal from MNPs without background from biological tissues.[21][22]

-

Cell Culture : Plate cells (e.g., HeLa, HepG2) in appropriate culture vessels and grow to desired confluency.

-

Incubation : Treat cells with varying concentrations of this compound suspended in complete culture medium for a defined period (e.g., 4, 12, 24 hours). Include an untreated control group.

-

Washing : After incubation, aspirate the medium and wash the cells extensively with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

-

Cell Lysis : Detach and lyse the cells using a suitable lysis buffer. Collect the cell lysates.

-

MPS Measurement : Transfer a precise volume of the cell lysate into an MPS sample tube.

-

Analysis : Measure the magnetic signal (typically the amplitude of the third harmonic of the excitation frequency) using an MPS system.[21][23]

-

Quantification : Generate a calibration curve using known concentrations of the this compound formulation. Use this curve to determine the iron amount (in µg or ng) per cell or per mg of total cell protein from the measured MPS signal.[21]

Protocol: Visualization of Intracellular Localization by Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for high-resolution optical sectioning to visualize the subcellular localization of fluorescently-labeled nanoparticles.

-

Preparation : Synthesize this compound with a conjugated fluorophore (e.g., FITC, Rhodamine) or use a fluorescently-labeled coating.

-

Cell Culture : Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Incubation : Treat cells with fluorescent this compound for various time points.

-

Washing : Wash cells three times with PBS to remove extracellular nanoparticles.

-

Staining (Optional) : To visualize specific organelles, fix the cells (e.g., with 4% paraformaldehyde) and stain for markers like LysoTracker (lysosomes) or MitoTracker (mitochondria). The cell nucleus can be counterstained with DAPI.

-

Imaging : Mount the coverslips and image using a confocal microscope. Acquire Z-stacks to reconstruct the 3D distribution of nanoparticles within the cells.[9][24]

-

Analysis : Analyze images for co-localization between the nanoparticle signal and organelle-specific stains to determine the intracellular trafficking fate.[24]

Protocol: Assessment of Cytotoxicity using MTS Assay

The MTS assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment : Expose cells to a serial dilution of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTS Reagent Addition : After the treatment period, add the MTS reagent (containing a tetrazolium salt) to each well according to the manufacturer's instructions.

-

Incubation : Incubate the plate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the MTS tetrazolium into a colored formazan (B1609692) product.[25]

-

Measurement : Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against nanoparticle concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[18]

Conclusion

The interaction of this compound with cellular structures is a highly specific and dynamic process, primarily driven by the high-affinity binding to the asialoglycoprotein receptor. This targeted uptake makes this compound a powerful platform for liver-specific drug delivery and diagnostics. However, the ultimate biological outcome is a complex interplay between the nanoparticle's physicochemical properties—such as size, charge, and surface chemistry—and the specific cellular machinery. A thorough understanding of these interactions, gained through rigorous quantitative and qualitative experimental evaluation, is essential for the rational design of safe and effective nanomedicines. Future research will continue to focus on optimizing nanoparticle design to enhance endosomal escape, control drug release, and minimize off-target toxicity, thereby unlocking the full therapeutic potential of this technology.

References

- 1. Magnetic Nanoparticles: A Review on Synthesis, Characterization, Functionalization, and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Asialoglycoprotein receptor and its application in liver-targeted drug delivery - Beijing Institute of Technology [pure.bit.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multivalent targeting of the asialoglycoprotein receptor by virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dahlmanlab.org [dahlmanlab.org]

- 9. Cellular uptake of magnetic nanoparticle is mediated through energy-dependent endocytosis in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding intracellular nanoparticle trafficking fates through spatiotemporally resolved magnetic nanoparticle recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Intracellular trafficking and cellular uptake mechanism of mPEG-PLGA-PLL and mPEG-PLGA-PLL-Gal nanoparticles for targeted delivery to hepatomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Influence of Coating and Size of Magnetic Nanoparticles on Cellular Uptake for In Vitro MRI [mdpi.com]

- 18. Toxicity of Magnetic Nanoparticles in Medicine: Contributing Factors and Modern Assessment Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Galactose:PEGamine coated gold nanoparticles adhere to filopodia and cause extrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Galactose-functionalized magnetic iron-oxide nanoparticles for enrichment and detection of ricin toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cellular Uptake of Magnetic Nanoparticles Quantified by Magnetic Particle Spectroscopy | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 22. Cellular Uptake of Magnetic Nanoparticles Quantified by Magnetic Particle Spectroscopy | Semantic Scholar [semanticscholar.org]

- 23. ieeexplore.ieee.org [ieeexplore.ieee.org]

- 24. spiedigitallibrary.org [spiedigitallibrary.org]

- 25. Functionalized magnetic nanoparticles: Synthesis, characterization, catalytic application and assessment of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

basic properties of galactose-coated magnetic nanoparticles

An In-depth Technical Guide on the Basic Properties of Galactose-Coated Magnetic Nanoparticles

Introduction

Galactose-coated magnetic nanoparticles (Gal-MNPs) are a class of functionalized nanocarriers generating significant interest in the biomedical field, particularly for targeted drug delivery and diagnostics.[1] These nanoparticles typically consist of a superparamagnetic iron oxide (Fe₃O₄ or γ-Fe₂O₃) core, which allows for manipulation and imaging via external magnetic fields, and a surface coating of galactose moieties.[2][3] The galactose ligand serves as a targeting agent, specifically binding to the asialoglycoprotein receptor (ASGR) that is overexpressed on the surface of certain cell types, most notably hepatocytes in the liver and various cancer cells.[1][4] This targeted approach enhances cellular uptake and allows for the site-specific delivery of therapeutic agents, potentially increasing efficacy while reducing systemic toxicity.[5][6]

This guide provides a comprehensive overview of the core properties of Gal-MNPs, intended for researchers, scientists, and professionals in drug development. It covers their synthesis and functionalization, key physicochemical properties, mechanisms of cellular uptake, biocompatibility, and detailed experimental protocols for their evaluation.

Synthesis and Functionalization

The fabrication of Gal-MNPs is a multi-step process that begins with the synthesis of the magnetic core, followed by surface modification to prevent aggregation and introduce functional groups, and finally, the conjugation of galactose ligands.

A common and efficient method for synthesizing the iron oxide core is chemical co-precipitation .[7][8] This bottom-up approach involves the precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) salts from an aqueous solution by adding a base.[9] The size, shape, and magnetic properties of the resulting nanoparticles can be controlled by adjusting parameters such as temperature, pH, ionic strength, and the ratio of Fe²⁺ to Fe³⁺ ions.[9][10]

Following synthesis, the bare magnetic nanoparticles are often coated with a stabilizing layer, such as silica (B1680970) or a biocompatible polymer like chitosan (B1678972) or polyethylene (B3416737) glycol (PEG).[11][12] This coating serves multiple purposes: it prevents agglomeration, improves colloidal stability, reduces potential cytotoxicity, and provides functional groups for the subsequent attachment of the galactose ligands.[3][13]

Physicochemical Properties

The therapeutic and diagnostic efficacy of Gal-MNPs is critically dependent on their physicochemical properties. These properties are carefully controlled during synthesis and functionalization. Key parameters include particle size, surface charge (zeta potential), and magnetic responsiveness (saturation magnetization).[12][14]

| Property | Typical Range | Significance | Characterization Methods |

| Core Diameter | 5 - 30 nm | Affects superparamagnetic behavior and biodistribution.[3][7] | Transmission Electron Microscopy (TEM) |

| Hydrodynamic Diameter | 50 - 200 nm | Influences circulation time, cellular uptake, and passage through biological barriers.[11] | Dynamic Light Scattering (DLS) |

| Zeta Potential | -30 mV to +30 mV | Indicates colloidal stability; a high absolute value prevents aggregation.[15][16] | Laser Doppler Velocimetry |

| Saturation Magnetization | 30 - 70 emu/g | Determines the magnetic responsiveness for targeting and MRI contrast.[7][17] | Vibrating Sample Magnetometry (VSM) |

| Polydispersity Index (PDI) | < 0.3 | A measure of the uniformity of particle size distribution.[17] | Dynamic Light Scattering (DLS) |

| Table 1: Summary of Key Physicochemical Properties of Galactose-Coated Magnetic Nanoparticles. |

Mechanism of Action: Targeted Cellular Uptake

The primary advantage of Gal-MNPs is their ability to target specific cells. D-galactose functions as a ligand for the asialoglycoprotein receptor (ASGR), which is highly expressed on hepatocytes and certain cancer cells, such as those in hepatocellular carcinoma.[1][18] This specific ligand-receptor interaction triggers receptor-mediated endocytosis, a process by which the nanoparticles are actively engulfed by the target cell.[19]

Studies have shown that the cellular uptake mechanism can shift from lipid raft/caveolae- to clathrin-mediated endocytosis depending on the density (multivalency) of galactose on the nanoparticle surface.[4] This internalization process concentrates the nanoparticles and their therapeutic payload inside the target cells, enhancing therapeutic effect and minimizing exposure to healthy tissues.[5][20]

Biocompatibility and Cytotoxicity

For any in vivo application, the biocompatibility of nanoparticles is paramount.[15] The iron oxide cores are generally considered to have low toxicity.[14] However, factors such as particle size, surface coating, concentration, and charge can influence their interaction with biological systems.[13] Surface coatings with biocompatible polymers are crucial for minimizing adverse effects like oxidative stress and inflammation.[8][13]

Cytotoxicity is typically evaluated in vitro using cell viability assays, such as the MTT assay, on relevant cell lines.[7] Hemocompatibility is also assessed to ensure the nanoparticles do not cause hemolysis (rupture of red blood cells) upon intravenous administration.[21] Studies generally show that properly functionalized Gal-MNPs exhibit good biocompatibility at therapeutic concentrations.[21][22]

| Cell Line | Nanoparticle Type | Concentration | Viability (%) | Assay |

| L-929 (Fibroblast) | Fe₃O₄ NPs | up to 0.1 g/mL | > 95% | MTT |

| HT29 (Colon Cancer) | CAPE-MNP complex | 15 µg/mL (IC50) | 50% | In vitro studies |

| MCF-7 (Breast Cancer) | Fe₃O₄ NPs + Hyperthermia | Varies | Dose-dependent decrease | MTT |

| Table 2: Example Cytotoxicity Data of Magnetic Nanoparticles from Literature.[7][15] (Note: Specific data for Gal-MNPs can vary significantly based on the exact formulation and cell line). |

Experimental Protocols

Synthesis of Fe₃O₄ Nanoparticles (Co-precipitation Method)

-

Objective: To synthesize superparamagnetic iron oxide nanoparticles.

-

Materials: Ferric chloride hexahydrate (FeCl₃·6H₂O), Ferrous chloride tetrahydrate (FeCl₂·4H₂O), Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25%), deionized water.

-

Procedure:

-

Prepare a solution by dissolving FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio under an inert atmosphere (e.g., nitrogen gas) with vigorous stirring.

-

Heat the solution to 80°C.

-

Rapidly add ammonium hydroxide solution to the heated iron salt solution. A black precipitate of Fe₃O₄ will form immediately.

-

Continue stirring for 1-2 hours while maintaining the temperature.

-

Cool the mixture to room temperature.

-

Separate the black precipitate from the solution using a strong magnet.

-

Wash the nanoparticles multiple times with deionized water and then with ethanol (B145695) until the supernatant is neutral (pH ~7).

-

Dry the resulting Fe₃O₄ nanoparticles in a vacuum oven.

-

Galactose Functionalization (via Silanization)

-

Objective: To coat the Fe₃O₄ nanoparticles with galactose.

-

Materials: Fe₃O₄ NPs, ethanol, (3-Aminopropyl)triethoxysilane (APTES), Lactobionic acid, EDC/NHS coupling agents.

-

Procedure:

-

Disperse the synthesized Fe₃O₄ NPs in an ethanol/water solution.

-

Add APTES to the dispersion and stir overnight at room temperature to form an amine-functionalized surface (Fe₃O₄-NH₂).

-

Wash the Fe₃O₄-NH₂ nanoparticles magnetically to remove excess APTES.

-

In a separate flask, activate the carboxylic acid group of lactobionic acid (which contains a galactose moiety) using EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0).

-

Add the amine-functionalized nanoparticles to the activated lactobionic acid solution.

-

Allow the reaction to proceed for several hours or overnight with gentle stirring.

-

Separate the final galactose-coated magnetic nanoparticles (Gal-MNPs) with a magnet and wash thoroughly to remove unreacted reagents.

-

Re-disperse the Gal-MNPs in an appropriate buffer or deionized water for storage.

-

In Vitro Cytotoxicity (MTT Assay)

-

Objective: To assess the effect of Gal-MNPs on cell viability.

-

Materials: Target cell line (e.g., HepG2), cell culture medium, Gal-MNP dispersion, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the medium and replace it with fresh medium containing various concentrations of Gal-MNPs (e.g., 10, 25, 50, 100 µg/mL). Include untreated cells as a negative control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, remove the nanoparticle-containing medium and add fresh medium containing MTT reagent.

-

Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

-

Remove the MTT medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at ~570 nm.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Conclusion

Galactose-coated magnetic nanoparticles represent a versatile and promising platform for targeted theranostics. Their fundamental properties—a superparamagnetic core for external control and a galactose shell for specific cell targeting—enable enhanced delivery of therapeutic agents to tissues overexpressing the asialoglycoprotein receptor. The synthesis is controllable, allowing for the tuning of physicochemical characteristics to optimize biological performance. Coupled with a generally favorable biocompatibility profile, Gal-MNPs hold significant potential for developing more effective treatments for liver diseases and various cancers. Further research and development in this area will continue to refine these nanocarriers for successful clinical translation.

References

- 1. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential of magnetic nanoparticles for targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Superparamagnetic iron oxide nanoparticles: magnetic nanoplatforms as drug carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. jpt.uni-plovdiv.bg [jpt.uni-plovdiv.bg]

- 7. Biocompatibility of magnetic Fe3O4 nanoparticles and their cytotoxic effect on MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Magnetic Nanoparticles: Synthesis, Characterization, and Their Use in Biomedical Field | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Polysaccharide-Coated Magnetic Nanoparticles for Imaging and Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of Superparamagnetic Iron Oxide Nanoparticle Poly(Ethylene Glycol) Coatings on Magnetic Resonance Relaxation for Early Disease Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comprehensive Analysis of the Potential Toxicity of Magnetic Iron Oxide Nanoparticles for Medical Applications: Cellular Mechanisms and Systemic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. deepdyve.com [deepdyve.com]

- 17. mdpi.com [mdpi.com]

- 18. Galactose-modified selenium nanoparticles for targeted delivery of doxorubicin to hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Carbohydrate functionalization of silver nanoparticles modulates cytotoxicity and cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A review: hemocompatibility of magnetic nanoparticles and their regenerative medicine, cancer therapy, drug delivery, and bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biocompatibility of magnetic nanoparticles coating with polycations using A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to MNP-Based Enzyme Immobilization

An In-depth Technical Guide to MNP-Based Enzyme Immobilization for Researchers, Scientists, and Drug Development Professionals.

Enzyme immobilization is a critical technology for enhancing the operational stability and reusability of enzymes, which are essential for sustainable industrial and pharmaceutical processes.[1][2] Among the various support materials, magnetic nanoparticles (MNPs) have emerged as exceptional carriers due to their unique properties.[3] MNPs, typically composed of iron oxides like magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), offer a high surface-area-to-volume ratio, biocompatibility, low toxicity, and the signature advantage of superparamagnetism.[4][5] This superparamagnetic nature allows for the simple and efficient separation of the immobilized enzyme from the reaction medium using an external magnetic field, which simplifies downstream processing, reduces costs, and facilitates continuous operation.[1][5]

The immobilization of enzymes onto MNPs has been shown to significantly improve their stability against changes in temperature and pH, enhance catalytic performance, and allow for repeated use over multiple cycles.[6][7] These benefits are pivotal in drug development and manufacturing, where process efficiency, product purity, and cost-effectiveness are paramount.[8][9] This guide provides a comprehensive technical overview of the core principles, methodologies, and applications of MNP-based enzyme immobilization.

Core Principles and Materials

The success of MNP-based enzyme immobilization hinges on the properties of the nanoparticles and the methods used to attach the enzyme.

Magnetic Nanoparticles (MNPs)

The most commonly used MNPs are iron oxides (Fe₃O₄ or γ-Fe₂O₃) due to their robust magnetic response, biocompatibility, and well-established synthesis protocols.[4][10] Their nanoscale dimensions (typically 10-150 nm) provide a large surface area for high enzyme loading.[5] A key property is superparamagnetism, which ensures that the nanoparticles are easily magnetized for separation but do not retain magnetism after the external field is removed, preventing aggregation and allowing for easy redispersion.[5]

Surface Functionalization

Bare MNPs are often prone to oxidation and aggregation and may lack the necessary reactive groups for stable enzyme attachment.[11] Therefore, surface modification is a crucial step. This typically involves two stages:

-

Coating: A protective layer, commonly silica (B1680970) (SiO₂), is applied to the MNP core. This silica shell prevents oxidation, reduces aggregation, and provides a surface rich in hydroxyl (-OH) groups for further modification.[12][13]

-

Functionalization: The coated surface is functionalized to introduce specific reactive groups. A common strategy is silanization with agents like (3-Aminopropyl)triethoxysilane (APTES), which grafts primary amine (-NH₂) groups onto the silica surface.[14][15] These amine groups serve as anchors for subsequent enzyme attachment.

Immobilization Strategies

There are two primary methods for attaching enzymes to functionalized MNPs:

-

Physical Adsorption: This is the simplest method, relying on weak, non-covalent interactions such as van der Waals forces, hydrogen bonds, and electrostatic interactions between the enzyme and the MNP surface.[5][16] While easy to perform, this method can suffer from enzyme leaching due to the weakness of the bonds.[17]

-

Covalent Bonding: This method involves the formation of strong, stable covalent bonds between the functional groups on the MNP surface and amino acid residues on the enzyme's surface.[16] It is the most widely used method for industrial applications as it minimizes enzyme leakage, leading to more robust and reusable biocatalysts.[5][7] A common approach involves activating the amine-functionalized MNPs with a cross-linking agent like glutaraldehyde (B144438) (GA), which then reacts with amine groups on the enzyme to form a stable Schiff base linkage.[11][18]

Experimental Methodologies

This section provides detailed protocols for the synthesis, functionalization, and immobilization processes.

Protocol 1: Synthesis of Fe₃O₄ MNPs by Co-Precipitation

This protocol is adapted from standard chemical co-precipitation methods.[7][19][20]

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O) or Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)[21]

-

Sodium hydroxide (B78521) (NaOH) or Ammonium (B1175870) hydroxide (NH₄OH)

-

Deionized water, deoxygenated (by bubbling N₂ gas)

Procedure:

-

Prepare a solution of iron salts by dissolving FeCl₃·6H₂O and FeCl₂·4H₂O in deoxygenated deionized water at a 2:1 molar ratio (Fe³⁺:Fe²⁺).

-

Heat the iron salt solution to 80°C with vigorous mechanical stirring under a nitrogen atmosphere to prevent oxidation.[21]

-

Prepare a separate solution of NaOH (e.g., 1.5 M).

-

Add the NaOH solution dropwise to the heated iron salt solution while maintaining vigorous stirring. A black precipitate of Fe₃O₄ will form immediately.[21]

-

Continue stirring for 1-2 hours at 80°C to allow for crystal growth.

-

Cool the mixture to room temperature.

-

Separate the black MNP precipitate from the solution using a strong permanent magnet. Decant the supernatant.

-

Wash the MNPs several times with deionized water until the pH of the supernatant is neutral.

-

Finally, wash the MNPs with ethanol (B145695) and dry under vacuum.

Protocol 2: Silica Coating of Fe₃O₄ MNPs

This protocol is based on the Stöber method for silica synthesis.[12][13][22]

Materials:

-

Synthesized Fe₃O₄ MNPs

-

Ethanol

-

Deionized water

-

Ammonium hydroxide (25-28%)

-

Tetraethyl orthosilicate (B98303) (TEOS)

Procedure:

-

Disperse a known amount of Fe₃O₄ MNPs (e.g., 100 mg) in a mixture of ethanol (e.g., 80 mL) and deionized water (e.g., 20 mL).[13]

-

Sonicate the suspension for at least 15 minutes to ensure homogeneity and break up aggregates.

-

Transfer the suspension to a reaction vessel and add ammonium hydroxide (e.g., 1 mL) to catalyze the reaction.[22]

-

While stirring vigorously, add TEOS (e.g., 0.3 mL) dropwise to the mixture.[22]

-

Allow the reaction to proceed for 6-12 hours at room temperature with continuous stirring.

-

Collect the resulting silica-coated MNPs (Fe₃O₄@SiO₂) using a magnet.

-

Wash the particles multiple times with ethanol and then with deionized water to remove any unreacted reagents.

-

Resuspend the Fe₃O₄@SiO₂ nanoparticles in ethanol or water for storage.

Protocol 3: Covalent Immobilization via Glutaraldehyde Cross-linking

This protocol details the functionalization of silica-coated MNPs with APTES, activation with glutaraldehyde, and subsequent enzyme immobilization.[7][18][23]

Materials:

-

Fe₃O₄@SiO₂ nanoparticles

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Ethanol

-

Glutaraldehyde (GA) solution (e.g., 2.5% v/v)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

-

Enzyme solution

Procedure:

Step 1: Amine Functionalization (APTES)

-

Disperse the Fe₃O₄@SiO₂ nanoparticles in an ethanol-water solution.

-

Add APTES (e.g., 2% v/v) to the suspension.[15]

-

Stir the mixture for 4-24 hours at a controlled temperature (e.g., 50°C) to facilitate the silanization reaction.[15][23]

-

Collect the amine-functionalized MNPs (MNP-NH₂) using a magnet and wash thoroughly with ethanol and then phosphate buffer to remove excess APTES.

Step 2: Glutaraldehyde Activation

-

Resuspend the MNP-NH₂ in phosphate buffer.

-

Add the GA solution to the MNP-NH₂ suspension.

-

Incubate the mixture for 2-4 hours at room temperature with gentle stirring.[11][23] This allows the aldehyde groups of GA to react with the amine groups on the MNP surface.

-

Magnetically separate the activated MNPs (MNP-CHO) and wash extensively with phosphate buffer to remove any unreacted glutaraldehyde.

Step 3: Enzyme Immobilization

-

Resuspend the activated MNP-CHO in fresh phosphate buffer.

-

Add the enzyme solution to the MNP-CHO suspension. The optimal ratio of MNP to enzyme should be determined empirically.

-

Incubate the mixture for a specified time (e.g., 2-16 hours) at a suitable temperature (e.g., 4°C or room temperature) with gentle agitation.[23][24] During this step, the remaining aldehyde group of the glutaraldehyde linker forms a covalent Schiff base with free amine groups on the enzyme surface.

-

Separate the immobilized enzyme-MNP conjugate using a magnet.

-

Wash the conjugate with buffer to remove any unbound enzyme. The supernatant can be collected to determine the amount of unbound enzyme using a protein concentration assay (e.g., Bradford assay), which allows for the calculation of immobilization efficiency.[24]

-

Store the immobilized enzyme in an appropriate buffer at 4°C.

Protocol 4: Characterization of Immobilized Enzymes

1. Determining Enzyme Loading:

-

Method: Measure the protein concentration of the enzyme solution before and after the immobilization process using the Bradford or BCA assay. The amount of immobilized enzyme is the difference between the initial and final protein amounts in the solution.[24]

-

Calculation:

-

Immobilization Yield (%) = [(Initial Protein - Supernatant Protein) / Initial Protein] x 100

-

Enzyme Loading (mg/g) = (Mass of Immobilized Protein) / (Mass of MNP support)

-

2. Measuring Enzyme Activity:

-

Method: The activity of the immobilized enzyme is measured using a standard substrate-specific assay. A known mass of the immobilized enzyme is added to a reaction mixture containing the substrate under optimal conditions (pH, temperature).[25][26] The reaction mixture must be continuously stirred or shaken to keep the MNP-enzyme conjugate in suspension and minimize mass transfer limitations.[25][27] The rate of product formation or substrate consumption is measured over time, often spectrophotometrically.

-

Calculation:

-

Activity (U/g) = (μmol of product formed per minute) / (grams of MNP support)

-

Activity Recovery (%) = (Total Activity of Immobilized Enzyme / Total Activity of Initial Enzyme) x 100

-

3. Assessing Reusability and Stability:

-

Reusability: After each reaction cycle, the immobilized enzyme is recovered using a magnet, washed with buffer, and reintroduced into a fresh reaction mixture. The residual activity is measured after each cycle.[3][6]

-

Storage Stability: The immobilized enzyme and the free enzyme are stored under the same conditions (e.g., 4°C in buffer). Their activities are measured at regular intervals over a period of several days or weeks to compare their stability.[6][28]

-

Thermal and pH Stability: The activity of the immobilized and free enzyme is measured after incubation at various temperatures and pH values to determine the effect of immobilization on their stability profiles.[6]

Quantitative Data Summary

The performance of MNP-immobilized enzymes varies depending on the enzyme, support functionalization, and immobilization conditions. The following tables summarize representative data from the literature.

Table 1: Immobilization Efficiency and Enzyme Loading

| Enzyme | MNP Support/Functionalization | Immobilization Yield (%) | Enzyme Loading (mg/g) | Reference(s) |

| Subtilisin Carlsberg | Chitosan-coated MNPs | 61% | - | [6] |

| Cellulase | APTES-GA functionalized MNPs | 16 - 48% | 130 - 320 | [29] |

| Catalase | APTES-GA functionalized MNPs | - | - | [23] |

| Lipase | EDBE-functionalized MNPs | - | - | [18] |

| κ-carrageenase | Carboxyl-functionalized MNPs | - | - | [28] |

Table 2: Activity, Reusability, and Stability of Immobilized Enzymes

| Enzyme | Key Performance Metric | Value | Reference(s) |

| Subtilisin Carlsberg | Activity Recovery | 51% | [6] |

| Reusability | Retained 70% activity after 10 cycles | [6] | |

| Storage Stability (30 days) | Retained 55% activity (vs. 50% for free enzyme) | [6] | |

| Thermal Stability | Retained 75% activity at 70°C (vs. 50% for free enzyme) | [6] | |